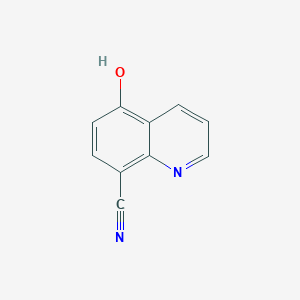
1-Methyl-4-(cyanomethyl)-1,4-diazepane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chiral Synthesis and σ1 Receptor Ligands
- Chiral-Pool Synthesis of 1,4-Diazepanes as σ1 Receptor Ligands : Research demonstrates the synthesis of 1,4-diazepanes with substituents in various positions, leading to high σ1 receptor affinity. These compounds were synthesized from amino acids and showed potential in enhancing cognition without severe toxic effects (Fanter et al., 2017).
Metal Complexes and Catalysis
- Novel Iron(III) Complexes : A study on iron(III) complexes of 1,4-diazepanes explored their role as functional models for extradiol cleaving catechol dioxygenase enzymes, demonstrating regioselective extradiol cleavage of catechols (Mayilmurugan et al., 2008).
- Manganese(III) Complexes for Olefin Epoxidation : Manganese(III) complexes with 1,4-diazepane ligands were studied for their catalytic ability in olefin epoxidation, showing how ligand Lewis basicity affects reactivity (Sankaralingam & Palaniandavar, 2014).
Structural Studies and Organic Synthesis
- Structure of 1,4-Diazepanes : Research on 2-[cyano(aryl)methylene]-hexahydropyrimidines and hexahydro-1H-1,3-diazepines focused on their tautomeric equilibrium and crystal structure, providing insights into the structural aspects of these compounds (Huang et al., 1988).
- Novel Nickel(II) Complexes : A study explored nickel(II) complexes of 1,4-diazepanes for alkane hydroxylation, highlighting the influence of ligand stereoelectronic factors on nickel(II) spin-state and catalytic efficiency (Sankaralingam et al., 2017).
Pharmacological Applications
- Synthesis of Cytotoxic σ Receptor Ligands : A study on the synthesis of bicyclic σ receptor ligands from glutamate derivatives demonstrated cytotoxic activity against human tumor cell lines, highlighting potential in cancer treatment (Geiger et al., 2007).
Propriétés
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBXXDUDCFJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651604 | |
| Record name | (4-Methyl-1,4-diazepan-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(cyanomethyl)-1,4-diazepane | |
CAS RN |
90206-21-6 | |
| Record name | (4-Methyl-1,4-diazepan-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



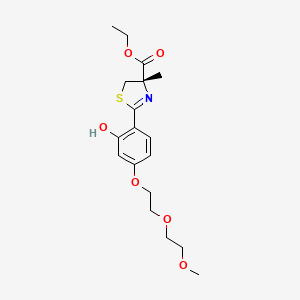
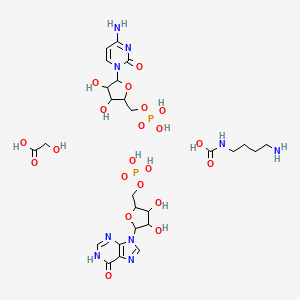
![dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B1497397.png)

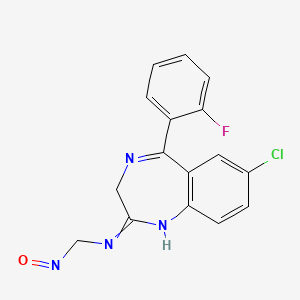

![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)
![(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine](/img/structure/B1497409.png)
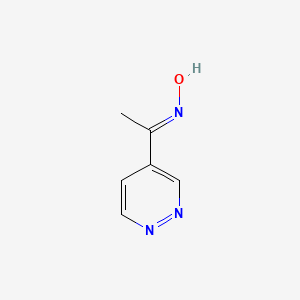

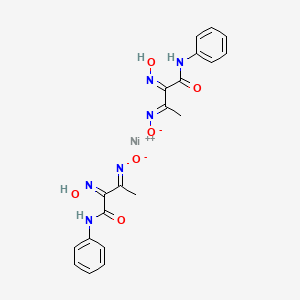
![2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497423.png)
